



Application Notes and Protocols for Aminosilanes in Wood Preservation Research

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Compound of Interest

Compound Name: Einecs 301-950-1

Cat. No.: B12695141 Get Quote

Note on the Topic: The specified EINECS number 301-950-1 corresponds to the chemical substance "2,4,6-trichlorophenol, compound with 2,2',2"-nitrilotriethanol (1:1)". Following a comprehensive literature search, no research was found on the application of this specific compound in wood preservation. It is possible that the intended query pertained to aminosilanes, a class of compounds extensively researched for wood protection. This document provides detailed application notes and protocols for a representative aminosilane, (3-aminopropyl)trimethoxysilane (APTMS), which is a focal point of significant research in this field.

Introduction to Aminosilanes in Wood Preservation

Aminosilanes, such as (3-aminopropyl)trimethoxysilane (APTMS), are organofunctional silicon compounds that have garnered considerable attention in wood preservation research. Their growing interest stems from their potential to enhance the durability and service life of wood products by improving resistance to biological degradation and weathering.[1] The primary mechanism of action involves the hydrolysis of the methoxysilyl groups in the presence of water to form reactive silanols. These silanols can then condense with hydroxyl groups present in the wood cell wall components (cellulose, hemicellulose, and lignin), forming stable covalent bonds.[2] This process not only creates a protective barrier but can also reduce the hygroscopicity of the wood, thereby limiting the conditions favorable for fungal growth.[3] Furthermore, the amino functional group is believed to contribute to the antifungal efficacy of these compounds.[3]



Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of aminosilane treatment in wood preservation.

Table 1: Fungal Decay Resistance of Aminosilane-Treated Wood

Wood Species	Fungal Species	Aminosi lane Treatme nt	Concent ration (%)	Mass Loss (%) - Untreat ed	Mass Loss (%) - Treated	Efficacy (%)	Referen ce
Scots Pine	Coniopho ra puteana	APTMS	20	25.8	2.1	91.9	Donath et al. (2006)
Scots Pine	Trametes versicolor	APTMS	20	18.2	15.6	14.3	Donath et al. (2006)
Beech	Coniopho ra puteana	APTES	20	30.1	1.8	94.0	Gérardin et al. (2010)
Beech	Trametes versicolor	APTES	20	22.5	3.5	84.4	Gérardin et al. (2010)
Birch	Gloeophy llum trabeum	MPTMS	25	Not specified	~10	~90	Panov et al. (2021)
Birch	Trametes versicolor	MPTMS	25	Not specified	~10	~90	Panov et al. (2021)

Note: APTMS = (3-aminopropyl)trimethoxysilane; APTES = (3-aminopropyl)triethoxysilane; MPTMS = (3-mercaptopropyl)trimethoxysilane. Efficacy is calculated as [(Mass Loss Untreated - Mass Loss Treated) / Mass Loss Untreated] * 100.



Table 2: Physical Properties of Aminosilane-Treated Wood

Wood Species	Aminosil ane Treatmen t	Concentr ation (%)	Weight Percent Gain (WPG) (%)	Water Uptake Reductio n (%)	Leaching Resistanc e (%)	Referenc e
Scots Pine	APTMS	20	15.2	45	85 (Silicon)	Donath et al. (2006)
Beech	APTES	20	12.8	60	Not specified	Gérardin et al. (2010)
Beech	APTES	40	21.5	75	Not specified	Gérardin et al. (2010)
Pine	AEAPTMO S	5	Not specified	Improved hydrophobi city	Not specified	Hochmańs ka et al. (2016)

Note: AEAPTMOS = aminoethylaminopropyltrimethoxysilane.

Experimental Protocols

Protocol 1: Wood Impregnation with (3-aminopropyl)trimethoxysilane (APTMS)

This protocol describes a standard laboratory procedure for the impregnation of wood samples with an APTMS solution.

Materials:

- Wood samples (e.g., Scots pine sapwood, 20 x 20 x 20 mm)
- (3-aminopropyl)trimethoxysilane (APTMS)
- Ethanol (or other suitable solvent)



- · Deionized water
- Beakers
- · Vacuum desiccator
- Vacuum pump
- Drying oven
- Analytical balance

Procedure:

- · Sample Preparation:
 - Dry the wood samples in an oven at 103 ± 2 °C to a constant weight.
 - Record the initial dry weight of each sample.
- Solution Preparation:
 - Prepare a 20% (w/w) solution of APTMS in a 95:5 (v/v) ethanol/water mixture. The water is necessary to initiate the hydrolysis of the silane.
 - Stir the solution for at least 30 minutes before use to allow for partial hydrolysis.
- Impregnation:
 - Place the dried wood samples in a beaker and place the beaker inside a vacuum desiccator.
 - Apply a vacuum of approximately 0.7 kPa for 30 minutes to remove air from the wood structure.
 - While under vacuum, introduce the APTMS solution into the beaker until the samples are fully submerged.



 Release the vacuum and allow the samples to soak in the solution for 2 hours at atmospheric pressure.

Post-Treatment:

- Remove the samples from the solution and gently wipe off any excess liquid from the surface.
- Air-dry the samples at room temperature for 24 hours.
- Cure the treated samples in an oven at 103 ± 2 °C for 24 hours to promote the condensation reaction between the silane and the wood.

• Final Measurement:

- After curing, cool the samples in a desiccator and weigh them to determine the final dry weight.
- Calculate the Weight Percent Gain (WPG) using the formula: WPG (%) = [(W_final W initial) / W initial] * 100

Protocol 2: Fungal Decay Resistance Test (Adapted from EN 113)

This protocol provides a method for evaluating the efficacy of the APTMS treatment against wood-decaying fungi.

Materials:

- APTMS-treated and untreated (control) wood samples
- Cultures of wood-decaying fungi (e.g., Coniophora puteana, Trametes versicolor) on malt extract agar plates
- Sterile culture flasks containing a sterile soil substrate
- Sterile water



Incubator

Procedure:

- Sample Sterilization:
 - Sterilize the treated and untreated wood samples by autoclaving or ethylene oxide treatment.
- · Inoculation of Culture Flasks:
 - Inoculate the sterile soil in the culture flasks with the selected fungus.
 - Incubate the flasks at a suitable temperature (e.g., 22 ± 2 °C) and relative humidity (e.g., $70 \pm 5\%$) until the mycelium has covered the soil surface.
- Exposure of Wood Samples:
 - Place the sterilized wood samples on the surface of the fungal mycelium in the culture flasks.
- Incubation:
 - Incubate the flasks for a specified period (e.g., 16 weeks) under controlled conditions of temperature and humidity.
- Evaluation:
 - After the incubation period, carefully remove the wood samples from the flasks and remove any superficial mycelium.
 - Dry the samples to a constant weight at 103 ± 2 °C.
 - Calculate the mass loss of each sample due to fungal decay.

Visualizations

Caption: Experimental workflow for wood treatment with APTMS.



Caption: Mechanism of APTMS interaction with wood.

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